
Pyrimethanil-d5 (phenyl-d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimethanil-d5 is a deuterium-labeled analog of pyrimethanil, a broad-spectrum anilino-pyrimidine fungicide. The compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications. Pyrimethanil-d5 is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimethanil-d5 involves the use of aniline, cyanamide, and acetylacetone as raw materials. The process includes the preparation of guanidine salt, acidity adjustment, cyclization, and post-treatment processes. The reaction is typically carried out in a C2-C5 monohydric alcohol solvent, with hydrogen chloride catalysis under a pH of 3-4 to prepare phenyl guanidine hydrochloride. This intermediate then reacts with acetylacetone in the presence of an organic alkali to yield pyrimethanil-d5 .
Industrial Production Methods
The industrial production of pyrimethanil-d5 follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, with minimal solvent consumption, short reaction periods, and easy control. The method also includes recycling the mother liquor to reduce environmental pollution, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrimethanil-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert pyrimethanil-d5 to its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of pyrimethanil-d5 .
Scientific Research Applications
Pyrimethanil-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.
Biology: Employed in studies involving the metabolism and pharmacokinetics of fungicides.
Medicine: Utilized in research on the effects of fungicides on human health and the environment.
Industry: Applied in the development and quality control of agricultural products
Mechanism of Action
Pyrimethanil-d5, like its non-labeled counterpart, inhibits the biosynthesis of methionine in fungi. This inhibition disrupts the production of essential proteins and enzymes, leading to the death of the fungal cells. The compound targets the methionine biosynthesis pathway and the secretion of hydrolytic enzymes, making it effective against a broad range of fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
Cyprodinil: Another anilino-pyrimidine fungicide with a similar mode of action.
Mepanipyrim: Shares the same chemical group and targets methionine biosynthesis.
Uniqueness
Pyrimethanil-d5 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry. This feature sets it apart from other similar compounds that do not have isotope labeling .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
204.28 g/mol |
IUPAC Name |
4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D |
InChI Key |
ZLIBICFPKPWGIZ-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C)C)[2H])[2H] |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



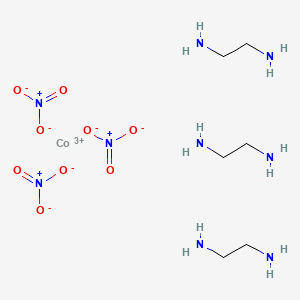
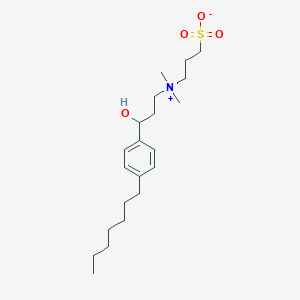
![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
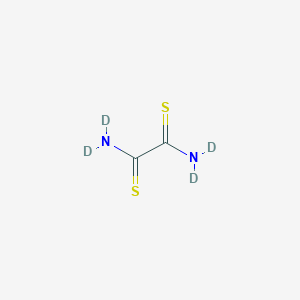


![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
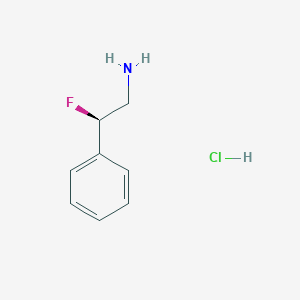


![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
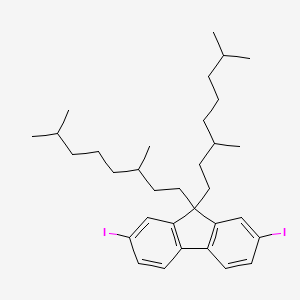
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)
